molecular formula C8H8ClNO3 B13524928 2-Amino-4-chloro-6-methoxybenzoicacid

2-Amino-4-chloro-6-methoxybenzoicacid

Cat. No.: B13524928
M. Wt: 201.61 g/mol
InChI Key: WQWKVENPPSCKFG-UHFFFAOYSA-N
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Description

2-amino-4-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a chlorine atom at the fourth position, and a methoxy group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-6-methoxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the second position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure 2-amino-4-chloro-6-methoxybenzoic acid.

Industrial Production Methods

Industrial production of 2-amino-4-chloro-6-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 4-chloro-2-methoxybenzoic acid are nitrated using concentrated nitric acid and sulfuric acid.

    Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient for large-scale production.

    Isolation and Purification: The product is isolated and purified using industrial techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium nitrite and hydrochloric acid can be used for diazotization, followed by substitution with nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

Major Products

    Substitution: Products include various substituted benzoic acids.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include reduced forms of the compound, such as amines.

Scientific Research Applications

2-amino-4-chloro-6-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-chloro-2-methoxybenzoic acid: Similar structure but with different substitution pattern.

    2-amino-4-chloro-6-methoxypyrimidine: Similar functional groups but different core structure.

Uniqueness

2-amino-4-chloro-6-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-amino-4-chloro-6-methoxybenzoic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

WQWKVENPPSCKFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)N)Cl

Origin of Product

United States

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